N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-3-carboxamide is an organic compound that features a boronic ester group and a furan ring. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-3-carboxamide typically involves the following steps:
Formation of the Boronic Ester Group: The boronic ester group is introduced through a reaction between a phenylboronic acid derivative and pinacol in the presence of a catalyst.
Coupling Reaction: The boronic ester is then coupled with a furan-3-carboxamide derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out under inert conditions, typically using a base such as potassium carbonate in a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological systems due to its boronic ester group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-3-carboxamide involves its ability to form stable complexes with various biomolecules. The boronic ester group can interact with diols and other nucleophiles, leading to the formation of reversible covalent bonds. This property is particularly useful in the design of molecular probes and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-2-carboxamide: Similar structure but with the carboxamide group at a different position on the furan ring.
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-3-carboxamide is unique due to its combination of a boronic ester group and a furan ring, which imparts distinct reactivity and stability. This makes it a valuable compound in various fields of research and industrial applications.
Properties
Molecular Formula |
C18H22BNO4 |
---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-3-carboxamide |
InChI |
InChI=1S/C18H22BNO4/c1-12-6-7-14(20-16(21)13-8-9-22-11-13)10-15(12)19-23-17(2,3)18(4,5)24-19/h6-11H,1-5H3,(H,20,21) |
InChI Key |
RNQVXKLSFKQKGU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3=COC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.